(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid

Description

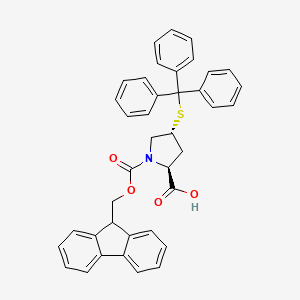

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid (CAS: 281655-34-3) is a specialized amino acid derivative widely used in peptide synthesis and drug discovery. Its structure features a pyrrolidine backbone with stereochemical specificity at the 2S and 4R positions, an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the N-terminus, and a tritylmercapto (STrt) substituent at the 4-position. The compound has a molecular formula of C₃₉H₃₃NO₄S and a molecular weight of 611.75 g/mol .

The tritylmercapto group provides steric bulk and chemical stability, making the compound valuable for modulating peptide conformation, preventing aggregation, and enabling site-specific modifications .

Properties

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)/t30-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBJBMXEGJSHBN-GERKYKROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Introduction of the Tritylmercapto Group: The tritylmercapto group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with a thiol group on the pyrrolidine ring.

Fmoc Protection: The final step involves the protection of the amino group with the Fmoc group, typically using Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The tritylmercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tritylmercapto group, yielding a free thiol.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Free thiol derivatives.

Substitution: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (2S,4R)-Fmoc-Mpt(Trt)-OH is in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality during peptide assembly. This compound allows for selective deprotection, facilitating the stepwise construction of complex peptide sequences.

Advantages in Peptide Synthesis

- Stability : The Fmoc group provides stability under basic conditions, making it suitable for solid-phase peptide synthesis (SPPS).

- Compatibility : The trityl (Trt) group enhances the solubility of the compound in organic solvents, aiding in purification processes.

Drug Development

The unique properties of (2S,4R)-Fmoc-Mpt(Trt)-OH make it a valuable intermediate in drug development. Its ability to form stable conjugates with various pharmacophores allows researchers to explore new therapeutic avenues.

Case Studies

- Antiviral Agents : Research has demonstrated that derivatives of this compound can be conjugated with antiviral agents to enhance efficacy against specific viral targets.

- Cancer Therapeutics : Studies indicate potential applications in developing targeted therapies for cancer treatment by modifying peptide sequences to improve binding affinity to cancer cells.

Bioconjugation Techniques

The thiol group present in (2S,4R)-Fmoc-Mpt(Trt)-OH enables bioconjugation reactions with various biomolecules, including proteins and nucleic acids. This feature is crucial for developing biotherapeutics and diagnostic tools.

Applications in Bioconjugation

- Labeling : The compound can be used to label biomolecules for tracking and imaging purposes.

- Targeted Delivery Systems : By conjugating this compound with drug molecules, researchers can create targeted delivery systems that improve the bioavailability and reduce side effects.

Structural Biology

In structural biology, (2S,4R)-Fmoc-Mpt(Trt)-OH plays a role in stabilizing peptide structures during crystallization processes. Its incorporation into peptide chains can facilitate the determination of three-dimensional structures using X-ray crystallography.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group in SPPS; enhances solubility and stability. |

| Drug Development | Intermediate for antiviral and cancer therapeutics; improves binding affinity. |

| Bioconjugation Techniques | Enables labeling and targeted drug delivery systems. |

| Structural Biology | Stabilizes peptides for crystallization; aids in structural determination. |

Mechanism of Action

The mechanism of action of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tritylmercapto group can form covalent bonds with cysteine residues in proteins, modulating their activity. The Fmoc group serves as a protective group, allowing for selective deprotection and functionalization in multi-step synthesis.

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparison

Functional and Pharmacological Differences

(a) Steric and Electronic Effects

- The tritylmercapto group in the target compound provides exceptional steric bulk, which stabilizes helical conformations in peptides and prevents β-sheet aggregation . In contrast, the 4-fluorobenzyl substituent in CAS 959576-18-2 enhances hydrophobic interactions without significant steric hindrance, favoring ligand-receptor binding in drug candidates .

- The phenoxy group in CAS 1313390-76-9 introduces hydrogen-bonding capabilities, which stabilize secondary structures like β-turns .

(b) Stereochemical Impact

- The 4S-STrt isomer (CAS 929101-56-4) exhibits distinct conformational preferences compared to the 4R configuration of the target compound, influencing peptide folding and biological activity .

Biological Activity

(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid, often referred to as Fmoc-Mpt(Trt)-OH, is a specialized amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound is notable for its unique structural features which contribute to its biological activity.

- Molecular Formula : C39H33NO4S

- Molecular Weight : 611.76 g/mol

- CAS Number : 281655-34-3

Biological Applications

The biological activity of this compound can be categorized into several key areas:

- Peptide Synthesis :

- Drug Development :

- Bioconjugation :

- Research in Organic Chemistry :

- Analytical Chemistry :

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that incorporating (2S,4R)-Fmoc-Mpt(Trt)-OH into peptide synthesis protocols significantly increased yields compared to traditional methods. The presence of the trityl group allowed for easier purification processes, resulting in higher purity peptides suitable for therapeutic applications.

Case Study 2: Neurological Drug Development

Research focusing on drug candidates for treating neurodegenerative diseases utilized this compound to create prodrugs that exhibit enhanced permeability across the blood-brain barrier. The findings indicated improved pharmacokinetic profiles and therapeutic effects in animal models .

Summary Table of Biological Activities

| Application Area | Description |

|---|---|

| Peptide Synthesis | Essential building block for SPPS; facilitates disulfide bond formation |

| Drug Development | Design of novel agents for neurological disorders; enhances bioavailability |

| Bioconjugation | Aids in attaching biomolecules for targeted drug delivery |

| Organic Chemistry | Enables exploration of new synthetic methodologies |

| Analytical Chemistry | Improves separation and identification in chromatographic techniques |

Q & A

Q. What is the primary application of (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid in peptide synthesis?

This compound is used as a pseudo-proline dipeptide mimetic to prevent aggregation during solid-phase peptide synthesis (SPPS). Its sterically hindered tritylmercapto group introduces conformational constraints, reducing β-sheet formation and improving solubility of hydrophobic peptide segments .

Q. What analytical methods are recommended for characterizing this compound?

Key methods include:

- HPLC with UV detection (Fmoc group absorbs at 265–290 nm) for purity assessment.

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substitution patterns.

- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight (611.75 g/mol) .

Q. How should this compound be stored to maintain stability?

Store at 2–8°C under inert gas (e.g., argon) in a desiccator. The Fmoc and tritylmercapto groups are sensitive to moisture and light, which can lead to hydrolysis or oxidation .

Q. What safety protocols are essential when handling this compound?

Use standard PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/ingestion. In case of skin contact, wash with water for ≥15 minutes. For spills, use absorbent materials and dispose as hazardous waste .

Advanced Research Questions

Q. How does the tritylmercapto group influence conformational dynamics in peptide chains?

The bulky trityl group imposes steric hindrance, restricting rotameric flexibility and stabilizing turn or helical conformations. This minimizes intermolecular aggregation by disrupting planar β-sheet interactions .

Q. What strategies optimize coupling efficiency of this derivative in automated SPPS?

- Activation : Use HBTU/HOBt or DIC/Oxyma in DMF.

- Double coupling : Employ 2–4 equivalents of the building block.

- Monitoring : Conduct Kaiser tests to detect unreacted amines. Adjust coupling time (30–60 min) for sterically hindered residues .

Q. How can racemization be minimized during incorporation into peptide sequences?

- Use low-temperature coupling (0–4°C) with DIC/Oxyma activation.

- Avoid prolonged exposure to basic conditions (e.g., piperidine) post-activation.

- Monitor enantiomeric purity via chiral HPLC .

Q. What orthogonal deprotection methods are effective for the tritylmercapto group?

Q. How does this compound compare to other pseudo-proline derivatives in preventing aggregation?

Unlike 4-hydroxyproline derivatives (e.g., FAA7130), the tritylmercapto group enhances hydrophobicity while maintaining conformational control. This balances solubility and aggregation prevention in long hydrophobic sequences .

Q. What structural insights can be derived from crystallographic studies of related pyrrolidine derivatives?

Studies on analogous compounds (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline) reveal hydrogen-bonding networks and envelope conformations. These data inform molecular modeling to predict the steric and electronic effects of tritylmercapto substitution .

Methodological Considerations

- Aggregation troubleshooting : If aggregation occurs during synthesis, increase the ratio of pseudo-proline derivatives (2–3 residues per 20-mer) or incorporate DMSO (2–5% v/v) in coupling steps .

- Deprotection validation : After tritylmercapto cleavage, confirm via LC-MS and Ellman’s assay for free thiol quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.